Vanadium(V) oxytriethoxide

説明

特性

IUPAC Name |

ethanol;oxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIDIJSLBFQEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CCO.CCO.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311182 | |

| Record name | (T-4)-Triethoxyoxovanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1686-22-2 | |

| Record name | Vanadium, triethoxyoxo-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, triethoxyoxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (T-4)-Triethoxyoxovanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyoxovanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vanadium(V) oxytriethoxide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium(V) oxytriethoxide, with the chemical formula VO(OC₂H₅)₃, is a versatile and highly reactive organometallic compound. This yellow to brown liquid serves as a critical precursor in the synthesis of various vanadium oxides, catalysts, and other organovanadium complexes. Its utility spans across materials science for creating thin films and nanostructures to organic synthesis as a catalyst for oxidation and polymerization reactions. Due to its sensitivity to air and moisture, specialized handling techniques are required. This guide provides an in-depth overview of its chemical properties, structure, synthesis, and reactivity, supported by experimental protocols and spectroscopic data.

Chemical Properties and Structure

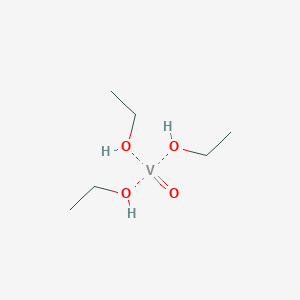

Vanadium(V) oxytriethoxide is a monomeric compound in the gas phase and in solution under anhydrous conditions. The central vanadium atom is in the +5 oxidation state.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Vanadium(V) oxytriethoxide is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₅O₄V | |

| Molecular Weight | 202.12 g/mol | |

| Appearance | Yellow to brown liquid | |

| Boiling Point | 125-128 °C | |

| Density | 1.139 g/mL at 25 °C | |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| Solubility | Soluble in organic solvents such as ethanol (B145695), isopropanol, and toluene (B28343). Reacts with water. | [1] |

| CAS Number | 1686-22-2 | [2] |

Molecular Structure

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of Vanadium(V) oxytriethoxide, providing insights into its structure and purity.

NMR Spectroscopy

⁵¹V NMR: Vanadium-51 NMR is a particularly powerful tool for characterizing vanadium compounds due to the wide chemical shift range of the ⁵¹V nucleus. For Vanadium(V) oxytriethoxide, the ⁵¹V NMR spectrum is expected to show a single resonance, indicative of a single vanadium environment. The chemical shift is sensitive to the coordination environment and the nature of the ligands. The chemical shift for VO(O-i-Pr)₃ is reported to be -629 ppm relative to VOCl₃, suggesting a similar upfield shift for the ethoxide analogue.[3]

¹H and ¹³C NMR: The ¹H NMR spectrum would show characteristic signals for the ethoxide ligands, typically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The ¹³C NMR spectrum would similarly display two resonances corresponding to the methyl and methylene carbons of the ethoxide groups.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule. A very strong absorption band in the IR spectrum is expected in the region of 950-1050 cm⁻¹, which is characteristic of the V=O stretching vibration.[4][5] Other bands corresponding to V-O-C and C-O stretching, as well as C-H bending and stretching vibrations of the ethoxide ligands, will also be present.

Synthesis and Handling

Synthesis of Vanadium(V) Oxytriethoxide

A common laboratory-scale synthesis involves the reaction of vanadium pentoxide (V₂O₅) with absolute ethanol.

Experimental Protocol: Synthesis from V₂O₅ and Ethanol

-

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Absolute ethanol (C₂H₅OH)

-

Anhydrous toluene (or another suitable solvent for azeotropic removal of water)

-

Schlenk flask and condenser

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stirrer and a reflux condenser, suspend V₂O₅ in a mixture of absolute ethanol and toluene under an inert atmosphere.

-

Heat the mixture to reflux. The reaction involves the esterification of the vanadium oxide, with the water produced being removed azeotropically with toluene.

-

Continue the reflux until all the V₂O₅ has reacted, which is typically indicated by a color change and the formation of a clear solution.

-

After the reaction is complete, the excess solvent and volatile byproducts are removed under vacuum to yield the crude Vanadium(V) oxytriethoxide.

-

The product can be further purified by distillation under reduced pressure.

-

Logical Relationship for Synthesis

Caption: Synthesis of Vanadium(V) oxytriethoxide.

Handling of Air-Sensitive Compounds

Vanadium(V) oxytriethoxide is sensitive to moisture and air. Therefore, all manipulations should be carried out under an inert atmosphere of dry nitrogen or argon using standard Schlenk line or glovebox techniques. Glassware should be oven-dried before use, and solvents must be anhydrous.

Experimental Protocol: Handling using Schlenk Line

-

Apparatus:

-

Schlenk line with dual vacuum and inert gas manifolds

-

Oven-dried Schlenk flasks and other glassware

-

Cannulas and syringes for liquid transfer

-

-

Procedure for Transferring the Liquid:

-

Attach the flask containing Vanadium(V) oxytriethoxide and the receiving flask to the Schlenk line.

-

Evacuate and backfill both flasks with inert gas three times to ensure an inert atmosphere.

-

Under a positive pressure of inert gas, transfer the desired amount of the liquid from the source flask to the receiving flask using a cannula or a syringe.

-

Once the transfer is complete, remove the cannula or syringe and seal the flasks under the inert atmosphere.

-

Reactivity and Applications

Vanadium(V) oxytriethoxide is a valuable precursor and catalyst in various chemical transformations.

Precursor for Vanadium Oxides

Hydrolysis of Vanadium(V) oxytriethoxide is a common method for the synthesis of vanadium pentoxide (V₂O₅) materials, including thin films, nanoparticles, and aerogels. The reaction conditions, such as the amount of water, solvent, and temperature, can be controlled to tailor the morphology and properties of the resulting vanadium oxide.[6][7]

Experimental Protocol: Hydrolysis to V₂O₅ Nanoparticles

-

Materials:

-

Vanadium(V) oxytriethoxide

-

Anhydrous ethanol

-

Deionized water

-

-

Procedure:

-

Dissolve Vanadium(V) oxytriethoxide in anhydrous ethanol under an inert atmosphere.

-

Separately, prepare a solution of deionized water in ethanol.

-

Add the water/ethanol solution dropwise to the vigorously stirred solution of the vanadium precursor.

-

Hydrolysis will be initiated, leading to the formation of a gel or a precipitate.

-

The resulting material can be aged and then calcined at elevated temperatures to obtain crystalline V₂O₅ nanoparticles.

-

Reaction Pathway for Hydrolysis

Caption: Hydrolysis of VO(OEt)₃ to V₂O₅.

Catalyst in Organic Synthesis

Vanadium(V) oxytriethoxide and its derivatives are effective catalysts for various organic reactions.

-

Epoxidation of Alkenes: In the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), vanadium complexes can catalyze the epoxidation of alkenes and allylic alcohols with high selectivity.[8][9][10] The vanadium center activates the peroxide for oxygen transfer to the double bond.

-

Olefin Polymerization: Vanadium-based catalysts are used in the polymerization of olefins, such as ethylene (B1197577) and propylene. Vanadium(V) oxytriethoxide can serve as a precursor to these active catalytic species.[11][12]

Experimental Workflow for Catalytic Epoxidation

Caption: Workflow for alkene epoxidation.

Safety Information

Vanadium(V) oxytriethoxide is a hazardous chemical and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon is recommended) in a cool, dry place, protected from light.[2]

Conclusion

Vanadium(V) oxytriethoxide is a valuable and reactive compound with significant applications in materials science and catalysis. Its utility as a precursor for vanadium oxides and as a catalyst for important organic transformations underscores its importance in chemical research and development. Proper handling under inert conditions is crucial for its safe and effective use. This guide provides a foundational understanding of its properties, structure, synthesis, and reactivity to aid researchers in its application.

References

- 1. Vanadium(V) oxytriethoxide, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. Vanadium-51 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Vanadium(V) Oxytriethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Vanadium(V) oxytriethoxide (VO(OEt)₃), a versatile precursor in materials science and catalysis. This document outlines a detailed experimental protocol, summarizes key quantitative data, and presents visual workflows to facilitate understanding and replication of the described methods.

Introduction

Vanadium(V) oxytriethoxide, also known as ethyl orthovanadate, is an organometallic compound with the chemical formula OV(OC₂H₅)₃. It serves as a crucial building block for the synthesis of various oxovanadium complexes and finds applications as a catalyst in organic synthesis.[1] Its utility in the fabrication of vanadium-based materials makes a thorough understanding of its synthesis and purification essential for researchers in chemistry, materials science, and drug development.

Synthesis of Vanadium(V) Oxytriethoxide

The most common and effective method for the synthesis of Vanadium(V) oxytriethoxide involves the alcoholysis of vanadium oxytrichloride (VOCl₃) with ethanol (B145695). This reaction proceeds via the substitution of the chloride ligands with ethoxide groups, yielding the desired product and hydrogen chloride as a byproduct.[2]

Reaction: VOCl₃ + 3 C₂H₅OH → VO(OC₂H₅)₃ + 3 HCl

Experimental Protocol

This protocol is based on established methods for the synthesis of vanadium alkoxides.[2]

Materials:

-

Vanadium oxytrichloride (VOCl₃)

-

Anhydrous ethanol (C₂H₅OH)

-

Anhydrous non-polar solvent (e.g., benzene, hexane)

-

A proton acceptor (e.g., triethylamine (B128534) (Et₃N), ammonia)

-

Inert gas (e.g., nitrogen, argon)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Inert gas supply system

-

Schlenk line or glove box for handling air-sensitive reagents

Procedure:

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. A three-neck round-bottom flask is charged with a solution of anhydrous ethanol in an anhydrous non-polar solvent. The flask is cooled in an ice bath.

-

Addition of Vanadium Oxytrichloride: A solution of vanadium oxytrichloride in the same anhydrous non-polar solvent is added dropwise from a dropping funnel to the cooled ethanol solution with vigorous stirring. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.

-

Neutralization of HCl: To drive the reaction to completion and prevent side reactions, a proton acceptor such as triethylamine is added to the reaction mixture to neutralize the generated hydrogen chloride.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

Initial Purification: The resulting mixture contains the product, the hydrochloride salt of the proton acceptor (e.g., triethylammonium (B8662869) chloride), and the solvent. The salt is removed by filtration under an inert atmosphere.

-

Solvent Removal: The solvent is removed from the filtrate by distillation or under reduced pressure to yield the crude Vanadium(V) oxytriethoxide.

Synthesis Workflow

Caption: Workflow for the synthesis of Vanadium(V) oxytriethoxide.

Purification of Vanadium(V) Oxytriethoxide

The primary method for purifying Vanadium(V) oxytriethoxide is fractional distillation under reduced pressure.[3][4] This technique is suitable for separating the desired product from less volatile impurities.

Experimental Protocol: Vacuum Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle or oil bath

Procedure:

-

Apparatus Setup: The crude Vanadium(V) oxytriethoxide is placed in a distillation flask with a stir bar. A fractional distillation apparatus is assembled for vacuum distillation.

-

Vacuum Application: The system is slowly evacuated to the desired pressure.

-

Heating: The distillation flask is gently heated using a heating mantle or oil bath.

-

Fraction Collection: The fraction that distills at the expected boiling point for Vanadium(V) oxytriethoxide under the applied pressure is collected in the receiving flask. The collection of a constant boiling point fraction indicates a pure compound.

Purification Workflow

Caption: Workflow for the purification of Vanadium(V) oxytriethoxide.

Data Presentation

The following tables summarize the key physical and spectroscopic properties of Vanadium(V) oxytriethoxide.

Table 1: Physical Properties of Vanadium(V) Oxytriethoxide

| Property | Value | Reference |

| Molecular Formula | OV(OC₂H₅)₃ | |

| Molecular Weight | 202.12 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 125-128 °C (lit.) | |

| Density | 1.139 g/mL at 25 °C (lit.) |

Table 2: Spectroscopic Data for Vanadium(V) Oxytriethoxide

| Spectroscopic Technique | Characteristic Data | Reference |

| ⁵¹V NMR | The chemical shift is sensitive to the electronic and steric environment of the vanadium center. For oxo-vanadium complexes, the chemical shifts can vary over a wide range. | [5] |

Safety Considerations

-

Vanadium Oxytrichloride (VOCl₃): This starting material is highly corrosive and reacts violently with water, producing HCl fumes. It is toxic if inhaled or ingested and can cause severe skin and eye burns. All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1]

-

Vanadium(V) Oxytriethoxide: This compound is also sensitive to moisture and should be handled under an inert atmosphere. It is classified as a warning for causing skin, eye, and respiratory irritation.

-

General Precautions: The synthesis involves flammable solvents and should be conducted away from ignition sources. The reaction produces HCl gas, which must be properly vented or neutralized.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Vanadium(V) oxytriethoxide. The described method, utilizing the reaction of vanadium oxytrichloride with ethanol followed by vacuum distillation, is a reliable route to obtaining this important vanadium precursor. Adherence to the outlined protocols and safety precautions is crucial for the successful and safe execution of this synthesis. Further characterization, particularly using ⁵¹V NMR spectroscopy, is recommended to confirm the purity and identity of the final product.

References

Vanadium(V) oxytriethoxide CAS number 1686-22-2

An In-depth Technical Guide to Vanadium(V) Oxytriethoxide (CAS 1686-22-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(V) oxytriethoxide, identified by CAS number 1686-22-2, is an organometallic compound with the chemical formula OV(OC₂H₅)₃.[1][2][3] Also known by synonyms such as ethyl orthovanadate and triethyl vanadate, this compound exists as a yellow to green liquid at room temperature.[2][4] It serves as a crucial and versatile precursor in various fields, primarily in materials science for the synthesis of vanadium oxides and in chemistry as a catalyst and a building block for more complex vanadium-containing molecules.[1] Its high reactivity, particularly its sensitivity to moisture, makes it an excellent candidate for sol-gel processes and chemical vapor deposition, enabling the creation of advanced materials with tailored electronic and catalytic properties.[1][2] This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.

Physicochemical and Spectroscopic Data

The fundamental properties of Vanadium(V) oxytriethoxide are summarized below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 1686-22-2 | [1][5] |

| Linear Formula | OV(OC₂H₅)₃ | [1][3] |

| Molecular Formula | C₆H₁₅O₄V | [1][2][3] |

| Molecular Weight | 202.12 g/mol | [1][2] |

| Appearance | Dark yellow-green to light yellow liquid | [2][4] |

| Density | 1.139 g/mL at 25 °C | [1][4] |

| Boiling Point | 125-128 °C | [1][2] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [2][3] |

| Refractive Index (n20/D) | 1.508 - 1.512 | [4] |

| EC Number | 216-870-1 | [1] |

Safety and Handling

Vanadium(V) oxytriethoxide is a reactive chemical that requires careful handling. It is sensitive to air, moisture, and light.[2] Incompatible materials include strong oxidizing agents.[2]

| Hazard Information | Details | References |

| Signal Word | Warning | [1][3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][6] |

| Precautionary Statements | P261: Avoid breathing vapours/mist/gas.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed under an inert atmosphere. | [2][6] |

| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter). Work should be conducted in a chemical fume hood. | [2] |

| Hazardous Decomposition | Thermal decomposition may produce carbon monoxide, carbon dioxide, and vanadium oxide gases. | [2] |

Core Applications

The utility of Vanadium(V) oxytriethoxide stems from its identity as a V⁵⁺ precursor, making it valuable in catalysis and materials science.

Precursor for Catalysts and Advanced Materials

Vanadium(V) oxytriethoxide is a key starting material for creating a range of vanadium-based catalysts and materials. It is particularly important in the synthesis of Vanadium Pentoxide (V₂O₅), a compound with extensive industrial applications.[7][8] V₂O₅ is a highly effective catalyst in processes such as the Contact Process for sulfuric acid production and the Selective Catalytic Reduction (SCR) of nitrogen oxides (NOx) in flue gases.[8][9][10] The ability to generate highly dispersed V₂O₅ nanoparticles or thin films from precursors like Vanadium(V) oxytriethoxide is crucial for maximizing catalytic activity.[11]

The logical flow from the precursor to its final applications is outlined in the diagram below.

Caption: Workflow from precursor to final applications.

Role in Catalytic Cycles

Vanadium catalysts, often derived from alkoxide precursors, are renowned for their ability to cycle between different oxidation states (e.g., +5 and +4). This redox capability is fundamental to their catalytic activity.[12] In the oxidation of sulfur dioxide to sulfur trioxide, the V⁵⁺ center is reduced to V⁴⁺ by SO₂, and subsequently re-oxidized to V⁵⁺ by oxygen, completing the cycle.[8][10]

Caption: Simplified catalytic cycle for SO₂ oxidation.

Experimental Protocols

While specific protocols are highly application-dependent, a generalized methodology for synthesizing vanadium oxide films via a sol-gel route is presented below. This method leverages the controlled hydrolysis and condensation of the Vanadium(V) oxytriethoxide precursor.

Representative Protocol: Sol-Gel Synthesis of V₂O₅ Thin Film

This protocol describes a common method for preparing V₂O₅ thin films on a substrate, a process relevant for creating materials for batteries, sensors, or smart windows.[1][8]

Materials:

-

Vanadium(V) oxytriethoxide (CAS 1686-22-2)

-

Anhydrous ethanol (B145695) (solvent)

-

Deionized water (hydrolysis agent)

-

Hydrochloric acid or acetic acid (catalyst)

-

Substrates (e.g., glass, silicon wafer, FTO glass)

Procedure:

-

Substrate Cleaning: Thoroughly clean substrates by sequential ultrasonication in acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.

-

Precursor Solution Preparation: In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve a specific amount of Vanadium(V) oxytriethoxide in anhydrous ethanol. A typical concentration is 0.1 M. Stir the solution until it is homogeneous.

-

Hydrolysis: Prepare a separate solution of deionized water and ethanol. The molar ratio of water to the vanadium precursor is a critical parameter (e.g., R = [H₂O]/[V] = 2). An acid catalyst can be added to this water/ethanol mixture to control the pH and the rate of hydrolysis and condensation.[13]

-

Sol Formation: Slowly add the water/ethanol solution dropwise to the stirred vanadium precursor solution. The mixture should be stirred vigorously for several hours (e.g., 2-24 hours) at room temperature to allow for the formation of a stable vanadium-oxo sol. The color of the solution will typically change as hydrolysis and condensation proceed.

-

Film Deposition: Deposit the sol onto the cleaned substrates using a technique like spin-coating or dip-coating. For spin-coating, a typical process might involve dispensing the sol onto the substrate and spinning at 2000-4000 rpm for 30-60 seconds.

-

Drying and Gelation: Dry the coated substrates at a low temperature (e.g., 80-100 °C) for 10-20 minutes to evaporate the solvent and form a stable gel film.

-

Calcination: Transfer the dried films to a furnace and heat them in air to a higher temperature (e.g., 400-500 °C) for 1-2 hours. This step removes organic residues and promotes the crystallization of the amorphous gel into the desired V₂O₅ phase.[7] The heating and cooling rates should be controlled to prevent film cracking.

The workflow for this experimental protocol is visualized below.

References

- 1. americanelements.com [americanelements.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Vanadium(V) oxytriethoxide | Triethoxo-oxovanadium | C6H15O4V - Ereztech [ereztech.com]

- 4. chemwhat.com [chemwhat.com]

- 5. VANADIUM(V) OXYTRIETHOXIDE | 1686-22-2 [chemicalbook.com]

- 6. prochemonline.com [prochemonline.com]

- 7. Vanadium Oxide: Phase Diagrams, Structures, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vanadium(V) oxide - Wikipedia [en.wikipedia.org]

- 9. Vanadium catalysts - candcs [candcs.de]

- 10. Vanadium(V)_oxide [chemeurope.com]

- 11. researchgate.net [researchgate.net]

- 12. china-vanadium.net [china-vanadium.net]

- 13. researchgate.net [researchgate.net]

Vanadium(V) Oxytriethoxide: A Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(V) oxytriethoxide, with the chemical formula VO(OC₂H₅)₃, is an important organometallic precursor in various fields, including materials science for the synthesis of vanadium oxides and as a catalyst in organic reactions. Its utility is intrinsically linked to its thermal behavior. Understanding the thermal stability and decomposition pathways of this compound is critical for controlling reaction outcomes, ensuring process safety, and for the rational design of novel synthetic methodologies. This technical guide provides an in-depth overview of the thermal properties of Vanadium(V) oxytriethoxide, including its decomposition mechanism, relevant experimental protocols for its analysis, and a summary of available data.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of Vanadium(V) oxytriethoxide is essential before delving into its thermal behavior.

| Property | Value |

| Chemical Formula | C₆H₁₅O₄V |

| Molecular Weight | 202.12 g/mol |

| Appearance | Yellow to orange liquid |

| Boiling Point | 125-128 °C |

| Density | 1.139 g/mL at 25 °C |

Thermal Stability and Decomposition Analysis

Detailed thermal analysis data for Vanadium(V) oxytriethoxide is not extensively available in the public domain. However, studies on analogous compounds, such as Vanadium(IV) ethoxide, provide valuable insights into the expected thermal behavior. The thermal decomposition of these metal alkoxides is a complex process that can proceed through various pathways, influenced by factors such as temperature, atmosphere, and the presence of moisture.

A study on the thermal decomposition of a related compound, Vanadium(IV) ethoxide ([V(OEt)₄]₂), revealed a multi-step decomposition process when analyzed by thermogravimetric analysis (TGA). Due to the extreme moisture sensitivity of such compounds, a slight initial mass loss is often observed, attributed to hydrolysis from ambient moisture during sample preparation. The primary decomposition for similar vanadium alkoxides often occurs in distinct steps, leading to the formation of vanadium oxides as the final solid residue.

Note: The following table summarizes hypothetical quantitative data based on the analysis of analogous vanadium alkoxides to illustrate the expected thermal decomposition profile of Vanadium(V) oxytriethoxide under an inert atmosphere. This data should be considered illustrative and not definitive for VO(OC₂H₅)₃.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 150 | ~2-5% | Desorption of adsorbed solvent/moisture |

| 150 - 300 | ~30-40% | First decomposition step: Ligand fragmentation |

| 300 - 500 | ~20-30% | Second decomposition step: Further ligand loss and oxide formation |

| > 500 | - | Stable vanadium oxide residue |

Proposed Decomposition Pathway

The thermal decomposition of Vanadium(V) oxytriethoxide is proposed to proceed through a series of ligand elimination and rearrangement reactions, ultimately yielding vanadium oxides. The exact mechanism is complex and can be influenced by the experimental conditions. Based on studies of related metal alkoxides, a plausible pathway involves the following key stages:

Caption: Proposed decomposition pathway of Vanadium(V) oxytriethoxide.

One of the key initial steps in the decomposition of metal ethoxides is often a β-hydride elimination reaction. This process involves the transfer of a hydrogen atom from the β-carbon of an ethoxy ligand to the metal center, leading to the elimination of ethene and the formation of a metal-hydroxide species. Subsequent reactions, including condensation and further ligand elimination, result in the formation of a vanadium oxide network. The volatile byproducts of the decomposition can include ethanol, ethene, and diethyl ether, which can be identified using techniques such as mass spectrometry.

Experimental Protocols

The thermal analysis of air- and moisture-sensitive compounds like Vanadium(V) oxytriethoxide requires specialized handling to obtain reliable and reproducible data. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

This technique provides information on the mass loss of a sample as a function of temperature, while the coupled mass spectrometer identifies the gaseous species evolved during decomposition.

Methodology:

-

Sample Preparation: All sample handling must be performed in an inert atmosphere (e.g., a glovebox) to prevent premature hydrolysis or oxidation.

-

Instrument Setup:

-

The TGA instrument should be purged with a high-purity inert gas (e.g., nitrogen or argon) to ensure an oxygen- and moisture-free environment.

-

A heated transfer line should connect the TGA outlet to the mass spectrometer to prevent condensation of the evolved gases.

-

-

Experimental Parameters:

-

Sample Size: 5-10 mg.

-

Crucible: Alumina or platinum.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Range: 25 °C to 800 °C, or as required to ensure complete decomposition.

-

MS Parameters: The mass spectrometer should be set to scan a mass-to-charge ratio (m/z) range relevant to the expected decomposition products (e.g., m/z 10-200).

-

-

Data Analysis: The TGA data will provide the temperature-dependent mass loss profile, while the MS data will identify the evolved gaseous fragments, allowing for the correlation of mass loss events with the release of specific molecules.

Caption: Experimental workflow for TGA-MS analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as phase transitions and decomposition.

Methodology:

-

Sample Preparation: As with TGA, sample preparation must be conducted in an inert atmosphere. Hermetically sealed crucibles are essential to prevent the loss of volatile components and to protect the sample from the atmosphere.

-

Instrument Setup:

-

The DSC cell should be continuously purged with a high-purity inert gas.

-

-

Experimental Parameters:

-

Sample Size: 2-5 mg.

-

Crucible: Hermetically sealed aluminum or gold-plated copper crucibles. A pinhole may be introduced in the lid to allow for the release of pressure from evolved gases, though this may affect the quantitative accuracy of enthalpy measurements for decomposition.

-

Atmosphere: High-purity nitrogen or argon.

-

Heating Rate: 5-10 °C/min.

-

Temperature Range: Typically from sub-ambient to the final decomposition temperature.

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically an exothermic process.

Conclusion

The thermal stability and decomposition of Vanadium(V) oxytriethoxide are critical parameters for its application in synthesis and catalysis. While specific, detailed thermal analysis data for this compound remains scarce in publicly accessible literature, analysis of analogous vanadium alkoxides suggests a multi-step decomposition process initiated by ligand elimination, ultimately forming vanadium oxides. Rigorous experimental protocols, particularly the use of inert atmosphere techniques, are paramount for obtaining meaningful and reproducible data for such air-sensitive compounds. Further research employing techniques such as TGA-MS and DSC is necessary to fully elucidate the thermal behavior and decomposition mechanism of Vanadium(V) oxytriethoxide.

Hydrolysis and condensation mechanism of Vanadium(V) oxytriethoxide

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Vanadium(V) Oxytriethoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium(V) oxytriethoxide, OV(OC₂H₅)₃, is a key precursor in the sol-gel synthesis of various vanadium-based materials, including catalysts, battery cathodes, and electrochromic devices. Understanding its hydrolysis and condensation mechanism is critical for controlling the structure and properties of the final product. This technical guide provides a detailed overview of the reaction pathways, the resulting vanadium species, and the analytical techniques used for characterization. It summarizes key quantitative data, outlines experimental protocols, and uses visualizations to clarify complex relationships, serving as a comprehensive resource for professionals in materials science and drug development, where polyoxovanadates are of increasing interest for their biological activities.

The Precursor: Vanadium(V) Oxytriethoxide

Vanadium(V) oxytriethoxide is a metalorganic compound that serves as a molecular building block for vanadium oxides.[1] It is a liquid at room temperature, making it suitable for solution-based processing.[2] Its reactivity is primarily dictated by the vanadium-ethoxy (V-OEt) bonds, which are susceptible to nucleophilic attack by water.

Table 1: Physicochemical Properties of Vanadium(V) Oxytriethoxide

| Property | Value | References |

| Chemical Formula | OV(OC₂H₅)₃ | [3] |

| Molecular Weight | 202.12 g/mol | [1] |

| Appearance | Gold to green to brown liquid | [3] |

| CAS Number | 1686-22-2 | |

| Density | 1.139 g/mL at 25 °C | [2] |

| Boiling Point | 125-128 °C | [2] |

| Assay (Purity) | 95-98%+ | [3] |

The Core Mechanism: Hydrolysis and Condensation

The transformation of Vanadium(V) oxytriethoxide into an inorganic network occurs via a sol-gel process, which is initiated by hydrolysis and followed by condensation reactions.[4] The overall mechanism is highly dependent on factors such as the water-to-alkoxide ratio (h = H₂O/V), pH, and temperature.[4][5]

Hydrolysis

Hydrolysis is the initial and rate-determining step, where the ethoxy (-OEt) ligands are sequentially replaced by hydroxyl (-OH) groups upon reaction with water. This reaction yields ethanol (B145695) as a byproduct.

VO(OEt)₃ + n H₂O → VO(OEt)₃₋ₙ(OH)ₙ + n EtOH

The full hydrolysis of the precursor leads to the formation of vanadic acid, VO(OH)₃.[4] In the presence of excess water, coordination expansion can occur through the addition of water molecules.[4]

Condensation

Following hydrolysis, the newly formed hydroxyl groups are reactive and can undergo condensation to form V-O-V bridges (oxolation) or V-(OH)-V bridges (olation). These reactions release water or ethanol and lead to the polymerization of vanadium-oxo species, eventually forming a three-dimensional gel network.

-

Water Condensation (Oxolation): --V-OH + HO-V-- → --V-O-V-- + H₂O

-

Alcohol Condensation (Oxolation): --V-OEt + HO-V-- → --V-O-V-- + EtOH

The condensation process is complex, leading to a variety of polyoxovanadate (POV) clusters.[6] The specific structures formed depend heavily on the solution's pH and vanadium concentration.[7]

Caption: Figure 1: Generalized Hydrolysis and Condensation Pathway.

Vanadium Speciation in Aqueous Solution

In aqueous environments, the hydrolysis and condensation of vanadium precursors lead to a complex equilibrium of various polyoxovanadate (POV) species. The predominant species is highly sensitive to pH and the total vanadium concentration.[5][7]

-

Acidic Conditions (pH < 2): In strongly acidic solutions, the pervanadyl cation, [VO₂]⁺, is the dominant species.[5]

-

Mildly Acidic Conditions (pH 3-6): This range favors the formation of the orange decavanadate (B1236424) anion, [H₂V₁₀O₂₈]⁴⁻.[8][9][10] This species is composed of ten edge-sharing VO₆ octahedra and is of significant interest for its biological activity.[6][11]

-

Neutral to Mildly Basic Conditions (pH 6-9): As the pH increases, decavanadate depolymerizes into smaller species, primarily the colorless cyclic tetravanadate, [V₄O₁₂]⁴⁻ (metavanadate).[10][12]

-

Basic Conditions (pH > 9): In more alkaline solutions, smaller vanadates such as divanadate ([V₂O₇]⁴⁻) and eventually the monomeric orthovanadate ([VO₄]³⁻) predominate.[10]

Caption: Figure 2: Vanadium(V) Speciation as a Function of pH.

Experimental Protocols for Characterization

A multi-technique approach is essential to fully characterize the hydrolysis and condensation process, from the initial solution chemistry to the final gel structure.

Caption: Figure 3: Experimental Workflow for Characterization.

⁵¹V NMR Spectroscopy

Vanadium-51 NMR is a powerful tool for identifying and quantifying the different vanadium species present in solution due to its wide chemical shift range.[13]

-

Sample Preparation: A solution of Vanadium(V) oxytriethoxide in a suitable solvent (e.g., ethanol) is prepared in a 5 mm NMR tube. A specific molar ratio of water (often mixed with D₂O for locking) is added to initiate hydrolysis.[9]

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer. ⁵¹V has a high natural abundance and receptivity, making it a sensitive nucleus.[13]

-

Data Acquisition: Real-time measurements can be performed to monitor the formation and disappearance of species over time.[9] Key parameters include a defined pulse sequence, acquisition time, and relaxation delay. The chemical shifts are typically referenced to neat VOCl₃ at 0 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to analyze the distribution of polyoxovanadate clusters in solution, providing valuable information on their composition and assembly.[14]

-

Sample Preparation: A dilute solution of the hydrolyzed vanadium precursor in a suitable solvent (e.g., acetonitrile (B52724) or water/methanol) is prepared.[15]

-

Instrumentation: The sample is introduced into an ESI-MS system via direct injection.[15] The analysis is typically performed in negative ion mode to detect the anionic polyoxovanadate clusters.[16]

-

Data Acquisition: The mass spectrometer is scanned over a relevant m/z range. The resulting spectrum reveals series of anions corresponding to different vanadium clusters (e.g., [HₓVᵧO₂]⁻/²⁻).[16] Tandem MS (MS/MS) can be used to probe the fragmentation of specific clusters.[8]

Raman Spectroscopy

Raman spectroscopy provides information on the vibrational modes of the V-O bonds, allowing for the characterization of the structure of the resulting vanadium oxide gel or solid material.

-

Sample Preparation: Samples can be analyzed as liquids, gels, or dried powders.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 633 nm) is used. The scattered light is collected and analyzed to generate a spectrum of intensity versus Raman shift (cm⁻¹).

-

Data Acquisition: The spectrum reveals characteristic peaks for different vanadium-oxygen bonds. For example, the stretching vibration of the terminal vanadyl bond (V=O) typically appears as a strong peak in the 990-1000 cm⁻¹ region for V₂O₅.[17] Other peaks correspond to V-O-V bridging bonds and bending vibrations.[17][18]

Summary of Spectroscopic Data

The following tables summarize key spectroscopic signatures used to identify common vanadium species formed during hydrolysis and condensation.

Table 2: Representative ⁵¹V NMR Chemical Shifts for Aqueous Vanadium(V) Species

| Vanadium Species | Formula | Typical Chemical Shift (ppm) | References |

| Decavanadate (Site Vₐ) | [H₂V₁₀O₂₈]⁴⁻ | -419 to -422 | [9][19] |

| Decavanadate (Site Vₑ) | [H₂V₁₀O₂₈]⁴⁻ | -500 to -503 | [9][19] |

| Decavanadate (Site Vₑ) | [H₂V₁₀O₂₈]⁴⁻ | -515 to -522 | [9][19] |

| Metavanadate | [V₄O₁₂]⁴⁻ | ~ -575 | [12] |

| Pervanadyl Cation | [VO₂]⁺ | ~ -549 | [9] |

| Orthovanadate | [VO₄]³⁻ | ~ -536 | [7] |

| Chemical shifts are relative to VOCl₃ and can vary with pH, concentration, and temperature. |

Table 3: Characteristic Raman Peaks for Crystalline V₂O₅

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | References |

| ~ 145 | Skeleton bent vibration (Layer shear mode) | [17] |

| ~ 283 | Bending vibration of bridging V-O-V | [17] |

| ~ 405 | Bending vibration of V-O-V | [17] |

| ~ 526 | Stretching of bridging V-O-V | [17] |

| ~ 693-703 | Stretching of doubly coordinated oxygen (V₂-O) | [17] |

| ~ 994 | Stretching of terminal vanadyl bond (V=O) | [17] |

Conclusion

The hydrolysis and condensation of Vanadium(V) oxytriethoxide is a versatile method for producing vanadium-based materials. The process begins with the rapid hydrolysis of V-OEt bonds to form reactive V-OH groups. Subsequent condensation reactions lead to the formation of a complex array of polyoxovanadate species, whose distribution is governed primarily by pH. In mildly acidic conditions, the formation of decavanadate is favored, while neutral to basic conditions lead to smaller metavanadate and orthovanadate species. By carefully controlling reaction parameters and utilizing a suite of analytical techniques such as ⁵¹V NMR, ESI-MS, and Raman spectroscopy, researchers can tailor the synthesis to produce materials with desired structures and properties for advanced applications in catalysis, energy storage, and medicine.

References

- 1. americanelements.com [americanelements.com]

- 2. Vanadium(V) oxytriethoxide 95 1686-22-2 [sigmaaldrich.com]

- 3. Vanadium(V) oxytriethoxide | Triethoxo-oxovanadium | C6H15O4V - Ereztech [ereztech.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Solution- and gas-phase behavior of decavanadate: implications for mass spectrometric analysis of redox-active polyoxidometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the Exfoliation Process of V2O5·nH2O Nanosheet Formation Using Real-Time 51V NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. scienceopen.com [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. (V) Vanadium NMR [chem.ch.huji.ac.il]

- 14. Soluble Hetero-Polyoxovanadates and Their Solution Chemistry Analyzed by Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Manipulating Ligand Density at the Surface of Polyoxovanadate-Alkoxide Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Vanadium(V) Oxytriethoxide: A Technical Guide to Vanadium Oxide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of vanadium(V) oxytriethoxide (VO(OEt)₃) as a precursor for the synthesis of various vanadium oxides. Vanadium oxides are a class of materials renowned for their diverse electronic and structural properties, making them critical components in catalysis, energy storage, and smart materials. The choice of precursor and synthesis methodology is paramount in controlling the stoichiometry, morphology, and crystalline phase of the final oxide product. Vanadium(V) oxytriethoxide, a liquid alkoxide, offers a versatile and highly reactive source for vanadium, suitable for a range of synthesis techniques from sol-gel processes to chemical vapor deposition.

This document details specific experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes key chemical pathways and workflows to provide a comprehensive resource for laboratory and developmental applications. While direct literature on vanadium(V) oxytriethoxide can be limited, this guide also incorporates analogous and well-documented protocols using the closely related vanadium(V) oxytriisopropoxide (VTIP), noting where such substitutions are made. The fundamental reaction mechanisms of hydrolysis and condensation are shared between these alkoxides, making these protocols highly relevant.

Synthesis Methodologies & Data

Vanadium(V) oxytriethoxide is amenable to several synthesis techniques, each offering distinct advantages in controlling the final material's properties.

Sol-Gel Synthesis

The sol-gel process is a widely used wet-chemical technique that involves the hydrolysis and condensation of metal alkoxide precursors to form a colloidal suspension (sol) that subsequently gels into a solid network. This method allows for excellent control over the material's microstructure and composition at low temperatures.

While detailed protocols specifically citing the ethoxide precursor are not abundant, the process is highly analogous to syntheses using vanadium(V) oxytriisopropoxide (VTIP). The primary difference lies in the reaction kinetics, with the ethoxide typically hydrolyzing at a faster rate than the isopropoxide.

Quantitative Data for Sol-Gel Synthesis (Analogous Precursor: VTIP)

| Parameter | Condition 1: V₂O₅ Xerogel | Condition 2: V₂O₅ Thin Film | Condition 3: V₂O₅ Nanoparticles |

| Precursor | Vanadium(V) oxytriisopropoxide | Vanadium(V) oxytriisopropoxide | Vanadium(V) oxytriisopropoxide |

| Solvent | Isopropanol | Isopropyl alcohol | Isopropanol & Acetone (B3395972) |

| Catalyst/Additive | Acetylacetone | Polyethylene (B3416737) glycol (PEG) | Water |

| Precursor Conc. | 0.3 mL VTIP in 1 mL solvent | 0.362 g VTIP in solution | Not specified |

| Water/Alkoxide Ratio | Not applicable (non-aqueous) | Hydrolysis from ambient moisture | Not specified |

| Aging Time | 48 hours at 50°C | Overnight | Not specified |

| Drying Method | Evaporation at 50°C | Spin coating (3000 RPM, 20 min) then 40°C drying | Refluxing then evaporation |

| Annealing Temp. | 600°C | 200°C, 400°C, or 500°C | Not specified |

| Annealing Time | 10 hours | 90 minutes | Not specified |

| Resulting Phase | V₂O₅ | V₂O₅ | V₂O₅ |

| Morphology | Nanostructures | Thin Film | Nanoparticles |

| Reference | [1] | [2] | [3] |

Thermolysis

Thermolysis involves the thermal decomposition of the precursor in a controlled atmosphere. This method can yield pure, crystalline phases and unique core-shell structures, particularly at high temperatures.

Quantitative Data for Thermolysis Synthesis

| Parameter | Condition 1: C-coated V₂O₃ | Condition 2: V₂O₅ Nanoparticles |

| Precursor | Vanadium(V) oxytriethoxide | Carbon-coated V₂O₃ (from Condition 1) |

| Solvent | None (neat precursor) | Not applicable |

| Atmosphere | Autogenic pressure (initially inert) | Air |

| Reaction Temp. | 700°C | 450°C |

| Reaction Time | Not specified (until completion) | 2 hours |

| Resulting Phase | V₂O₃ (core) / C (shell) | V₂O₅ |

| Morphology | Core-shell nanoparticles | Nanoparticles |

| Reference | [4] | [4] |

Precipitation for VO₂ Synthesis

This method utilizes a chemical precipitation reaction in a non-aqueous solvent to create a vanadium oxide precursor powder, which is subsequently annealed to form the desired thermochromic VO₂ phase.

Quantitative Data for Precipitation Synthesis

| Parameter | Value |

| Precursor | Vanadium(V) oxytriethoxide (95%) |

| Solvents | Pyridine (B92270) (anhydrous), Acetone (extra dry) |

| Reagent Volumes | 13 mL Pyridine, 13 mL Acetone, 0.2 mL VO(OEt)₃, 0.1 mL H₂O |

| Reaction Temp. | Room Temperature (initial), 100°C (aging) |

| Reaction Time | 24 hours |

| Post-Processing | Centrifugation, washing with acetone |

| Annealing Temp. | 275°C - 300°C |

| Annealing Atmosphere | Argon |

| Resulting Phase | VO₂(T) |

| Morphology | Powder |

| Reference | [5] |

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of V₂O₅ Thin Films (Analogous Precursor)

This protocol is adapted from a procedure using vanadium(V) oxytriisopropoxide, which is directly analogous to the use of the ethoxide precursor.[2]

-

Solution Preparation: Dissolve 0.362 g of vanadium(V) oxytriethoxide in isopropyl alcohol.

-

Additive Introduction: Slowly add 0.05 g of polyethylene glycol (PEG) to the solution while stirring.

-

Hydrolysis & Condensation: Continue stirring the solution for 2 hours to facilitate the formation of the sol.

-

Aging: Allow the sol to age overnight, promoting the development of the gel network.

-

Substrate Preparation: Degrease and ultrasonically clean Al6061 substrates.

-

Deposition: Deposit the gel onto the prepared substrates using a spin coater set to 3000 RPM for 20 minutes at room temperature.

-

Drying & Annealing: Dry the coated substrate in a furnace at 40°C to remove residual solvent. Subsequently, anneal the film in a muffle furnace at a selected temperature (e.g., 400°C or 500°C) for 90 minutes to crystallize the V₂O₅ phase.

Protocol 2: Thermolytic Synthesis of V₂O₅ Nanoparticles

This protocol describes a two-step process involving high-temperature thermolysis followed by calcination.[4]

-

Precursor Loading: Place vanadium(V) oxytriethoxide into a closed, high-pressure reactor.

-

Thermolysis: Heat the reactor to 700°C. The precursor will decompose under the resulting autogenic pressure (approx. 450 psi), yielding carbon-coated V₂O₃ nanoparticles.

-

Product Recovery: Safely cool the reactor and collect the resulting black powder.

-

Calcination: Place the collected carbon-coated V₂O₃ powder in a furnace. Heat in an air atmosphere at 450°C for 2 hours. This step removes the carbon shell and oxidizes the vanadium to form V₂O₅ nanoparticles.

Protocol 3: Precipitation Synthesis of VO₂ Powder

This protocol details a low-temperature route to thermochromic vanadium dioxide.[5]

-

Inert Atmosphere: Perform all steps within an argon-filled glove box.

-

Reagent Mixing: In a suitable vessel, combine 13 mL of anhydrous pyridine and 13 mL of extra dry acetone.

-

Precursor Addition: While stirring, add 0.2 mL of vanadium(V) oxytriethoxide to the solvent mixture.

-

Hydrolysis: Add 0.1 mL of deionized water to initiate hydrolysis and precipitation.

-

Aging: Seal the vessel and continue stirring at room temperature for 24 hours. A precipitate of vanadium oxide precursor (VOP) will form.

-

Isolation: Collect the VOP powder by centrifugation and wash several times with acetone to remove residual reactants.

-

Annealing: Transfer the dried VOP powder to a tube furnace. Anneal at 275-300°C under a continuous flow of argon gas to induce the phase transformation to VO₂(T).

Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the fundamental chemical transformations and experimental processes involved in synthesizing vanadium oxides from vanadium(V) oxytriethoxide.

Sol-Gel Reaction Pathway

The core of the sol-gel process involves two fundamental reactions: hydrolysis, where the ethoxide groups are replaced by hydroxyl groups, and condensation, where these hydroxyl groups react to form V-O-V bridges, releasing water or ethanol (B145695) and building the oxide network.

References

- 1. Tailoring Physicochemical Properties of V2O5 Nanostructures: Influence of Solvent Type in Sol-Gel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. depts.washington.edu [depts.washington.edu]

Vanadium(V) Oxytriethoxide: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Vanadium(V) oxytriethoxide (CAS No. 1686-22-2). Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental protocols. This document outlines the compound's key properties, potential hazards, required personal protective equipment, and detailed procedures for safe handling, storage, and emergency response.

Chemical and Physical Properties

Vanadium(V) oxytriethoxide is a yellow to orange liquid organometallic compound.[1] It is recognized for its utility as a catalyst and precursor in various chemical syntheses.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Synonyms | Ethyl orthovanadate, Oxovanadium triethoxide, Tri(ethoxy)vanadium oxide, Triethoxyvanadyl, Triethyl vanadate |

| Molecular Formula | VO(OC₂H₅)₃ |

| Molecular Weight | 202.12 g/mol [1][2][3] |

| Appearance | Yellow to orange liquid[1] |

| Boiling Point | 125-128 °C[1][3] |

| Density | 1.139 g/mL at 25 °C[3] |

| Flash Point | 71 °C (159.8 °F) - closed cup[3] |

| Sensitivity | Air, moisture, and light sensitive |

Hazard Identification and Toxicology

Vanadium(V) oxytriethoxide is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin, eye, and respiratory irritation.

Signal Word: Warning

Hazard Statements:

-

H227: Combustible liquid[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

| Toxicity Data for Related Vanadium Compounds (V₂O₅) | |

| Oral LD50 (rat) | 10 - 716 mg/kg bw |

| Inhalation LC50 (rat) | 2.21 - 16.1 mg/L (4 hours) |

| Dermal LD50 (rabbit) | 50 mg/kg |

Occupational Exposure Limits

There are no specific occupational exposure limits for Vanadium(V) oxytriethoxide. However, limits for vanadium compounds have been established by various regulatory bodies. These should be strictly adhered to when handling this substance.

| Exposure Limit Guideline | Value |

| NIOSH REL (as V) | 0.05 mg/m³ (15-minute ceiling) |

| OSHA PEL (as V₂O₅, respirable) | 0.5 mg/m³ (ceiling) |

Engineering Controls and Personal Protective Equipment (PPE)

A comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All handling of Vanadium(V) oxytriethoxide must be conducted in a well-ventilated chemical fume hood.

-

Inert Atmosphere: Due to its air and moisture sensitivity, manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Eyewash Station and Safety Shower: A readily accessible and functional eyewash station and safety shower are mandatory in the work area.

Personal Protective Equipment

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are mandatory.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: Safe Handling of Air- and Moisture-Sensitive Vanadium(V) Oxytriethoxide

The following protocols provide a framework for the safe handling of Vanadium(V) oxytriethoxide. These should be adapted to the specific requirements of the experimental setup.

General Workflow for Handling Air-Sensitive Reagents

The following diagram illustrates a typical workflow for safely handling air- and moisture-sensitive reagents like Vanadium(V) oxytriethoxide using a Schlenk line.

Detailed Methodology: Vanadium-Catalyzed Epoxidation of an Allylic Alcohol

This protocol is a representative example of a reaction where Vanadium(V) oxytriethoxide can be used as a catalyst. The procedure is adapted from established methods for vanadium-catalyzed epoxidations.

Objective: To perform a stereoselective epoxidation of an allylic alcohol using Vanadium(V) oxytriethoxide as a catalyst and an organic hydroperoxide as the oxidant.

Materials:

-

Vanadium(V) oxytriethoxide

-

Allylic alcohol (e.g., geraniol)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask and other appropriate oven-dried glassware

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas. Allow to cool to room temperature under a positive pressure of inert gas.

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the allylic alcohol and anhydrous toluene under an inert atmosphere.

-

Catalyst Addition: Using a gas-tight syringe, carefully add a catalytic amount of Vanadium(V) oxytriethoxide to the stirred solution.

-

Oxidant Addition: Slowly add the anhydrous solution of TBHP dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. In a fire, it may produce toxic fumes of carbon oxides and vanadium oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The material is light-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Hazard Summary Diagram

The following diagram provides a visual summary of the key hazards associated with Vanadium(V) oxytriethoxide.

References

Solubility of Vanadium(V) Oxytriethoxide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(V) oxytriethoxide, with the chemical formula VO(OCH₂CH₃)₃, is an organometallic compound that serves as a significant precursor in the synthesis of vanadium-based materials. Its utility in various applications, including catalysis and materials science, is intrinsically linked to its solubility characteristics in organic solvents. This guide provides a comprehensive overview of the solubility profile of Vanadium(V) oxytriethoxide, its reactivity with different solvent classes, and standardized protocols for its handling and solubility determination.

Physical and Chemical Properties

Vanadium(V) oxytriethoxide is a liquid at ambient temperature. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Chemical Formula | C₆H₁₅O₄V |

| Molecular Weight | 202.12 g/mol |

| Appearance | Liquid |

| Density | 1.139 g/mL at 25 °C |

| Boiling Point | 125-128 °C |

| Moisture Sensitivity | Highly sensitive to moisture and air |

Solubility Profile

While specific quantitative solubility data for Vanadium(V) oxytriethoxide in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its chemical structure and information on analogous compounds. Vanadium(V) oxytriethoxide is generally soluble in non-aqueous organic solvents. The ethoxide ligands confer a degree of lipophilicity, promoting solubility in a variety of organic media.

Based on the behavior of similar metal alkoxides, the following table summarizes the expected solubility of Vanadium(V) oxytriethoxide.

| Solvent Class | Representative Solvents | Expected Solubility | Notes |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | Reacts via transesterification. |

| Hydrocarbons | Hexane, Toluene | Soluble / Miscible | Expected to be soluble due to non-polar interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble / Miscible | Expected to be soluble. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble / Miscible | Expected to be soluble. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | Solubility may vary; potential for coordination. |

| Water | - | Reactive | Hydrolyzes readily. |

Reactivity with Organic Solvents

A critical consideration when selecting a solvent for Vanadium(V) oxytriethoxide is its reactivity.

-

Protic Solvents: Vanadium(V) oxytriethoxide is highly susceptible to reaction with protic solvents, such as alcohols and water. In the presence of alcohols, it can undergo transesterification, where the ethoxide groups are exchanged with the alkoxide groups of the solvent. With water, it readily hydrolyzes, leading to the formation of vanadium oxides.

-

Aprotic Solvents: Aprotic solvents, both non-polar (e.g., hexane, toluene) and polar (e.g., THF, dichloromethane), are generally suitable for dissolving Vanadium(V) oxytriethoxide without reaction, provided they are anhydrous.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Vanadium(V) oxytriethoxide in an organic solvent, designed for researchers in a laboratory setting. This protocol emphasizes the need for anhydrous and inert atmosphere techniques due to the compound's sensitivity.

Objective: To determine the solubility of Vanadium(V) oxytriethoxide in a given anhydrous organic solvent at a specified temperature.

Materials:

-

Vanadium(V) oxytriethoxide

-

Anhydrous organic solvent of choice

-

Schlenk flask or glovebox

-

Inert gas (Argon or Nitrogen)

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Thermostatically controlled bath

-

Analytical balance

-

Filtration apparatus (e.g., cannula with filter)

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. The chosen organic solvent must be thoroughly dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).

-

Inert Atmosphere: Conduct the entire experiment under an inert atmosphere of argon or nitrogen, using either a Schlenk line or a glovebox.

-

Solvent Addition: Add a precise volume of the anhydrous organic solvent to a pre-weighed Schlenk flask containing a magnetic stir bar.

-

Temperature Control: Place the flask in a thermostatically controlled bath set to the desired experimental temperature and allow the solvent to equilibrate.

-

Solute Addition: Slowly add small, accurately weighed increments of Vanadium(V) oxytriethoxide to the stirring solvent using a syringe.

-

Equilibration: After each addition, allow the solution to stir for a sufficient time to ensure equilibrium is reached. Observe for complete dissolution.

-

Saturation Point: Continue adding Vanadium(V) oxytriethoxide until a persistent precipitate is observed, indicating that the solution is saturated.

-

Sample Analysis (for quantitative determination): a. Allow the saturated solution to equilibrate for an extended period (e.g., several hours) at the constant temperature. b. Carefully withdraw a known volume of the supernatant using a pre-weighed, gas-tight syringe, ensuring no solid particles are transferred. c. Transfer the solution to a pre-weighed vial. d. Evaporate the solvent under reduced pressure. e. Weigh the vial containing the residue to determine the mass of the dissolved Vanadium(V) oxytriethoxide. f. Calculate the solubility in appropriate units (e.g., g/100 mL or mol/L).

Safety Precautions:

-

Always handle Vanadium(V) oxytriethoxide in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Take precautions to avoid contact with skin and eyes, and inhalation of vapors.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the solubility of Vanadium(V) oxytriethoxide.

Conclusion

Vanadium(V) oxytriethoxide is a valuable precursor whose utility is greatly enhanced by its solubility in a range of anhydrous organic solvents. While quantitative data remains sparse, a strong qualitative understanding of its solubility profile can be established based on its chemical properties and comparison with analogous compounds. It is expected to be soluble in common aprotic organic solvents such as hydrocarbons, ethers, and chlorinated hydrocarbons. Crucially, its high reactivity with protic solvents necessitates careful handling and the use of anhydrous conditions to prevent decomposition. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of this compound in specific solvents of interest, enabling its effective use in synthesis and material fabrication.

Vanadium(V) oxytriethoxide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise technical summary of the core physicochemical properties of Vanadium(V) oxytriethoxide, a notable organometallic compound. The information is presented for easy integration into research and development workflows.

Physicochemical Data Summary

The fundamental quantitative data for Vanadium(V) oxytriethoxide is summarized in the table below for quick reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅O₄V | [1][2] |

| Linear Formula | OV(OC₂H₅)₃ | [1][2] |

| Molecular Weight | 202.12 g/mol | [1][2] |

| Appearance | Gold to green to brown liquid | [1][2] |

| Density | 1.139 g/mL at 25 °C | [1] |

| Boiling Point | 125-128 °C | [1][2] |

| CAS Number | 1686-22-2 | [2][3] |

Structural and Compositional Information

The relationship between the chemical formula and the constituent elements of Vanadium(V) oxytriethoxide is critical for understanding its stoichiometry and reactivity. The following diagram illustrates this elemental composition.

Caption: Elemental composition of Vanadium(V) oxytriethoxide.

This document is intended for informational purposes for a technical audience. For detailed experimental protocols and safety information, please refer to the specific product documentation and safety data sheets from the supplier.

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of V₂O₅ using Vanadium(V) Oxytriethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium pentoxide (V₂O₅) is a transition metal oxide with a wide range of applications stemming from its unique electronic, optical, and catalytic properties. It is extensively studied for its use in lithium-ion batteries, supercapacitors, electrochromic devices, chemical sensors, and as a catalyst in various oxidation reactions.[1][2] The performance of V₂O₅ in these applications is highly dependent on its morphology, crystallinity, and surface area. The sol-gel method offers a versatile and cost-effective approach to synthesize V₂O₅ with controlled properties at relatively low temperatures.[3] This technique allows for the manipulation of the material's characteristics by adjusting synthesis parameters such as precursor concentration, solvent, pH, water-to-alkoxide ratio, and calcination temperature.[4]

This document provides a detailed protocol for the synthesis of vanadium pentoxide via the sol-gel method using Vanadium(V) oxytriethoxide (VO(OC₂H₅)₃) as the precursor.

Experimental Protocols

Materials and Equipment

-

Precursor: Vanadium(V) oxytriethoxide (VO(OC₂H₅)₃)

-

Solvent: Absolute ethanol (B145695) (C₂H₅OH) or 2-propanol

-

Hydrolysis Agent: Deionized water (H₂O)

-

Catalyst (optional): Acetylacetone (B45752)

-

Apparatus: Schlenk line or glovebox for inert atmosphere, round-bottom flask, condenser, magnetic stirrer with hotplate, Petri dishes, drying oven, tube furnace.

Synthesis Procedure

The sol-gel synthesis of V₂O₅ from Vanadium(V) oxytriethoxide generally involves three main stages: hydrolysis and condensation to form a gel, aging of the gel, and subsequent drying and heat treatment to obtain the final V₂O₅ material.

Step 1: Sol Preparation

-

Under an inert atmosphere (e.g., argon or nitrogen), add a specific volume of absolute ethanol or 2-propanol to a round-bottom flask.

-

While stirring vigorously, slowly add the Vanadium(V) oxytriethoxide precursor to the solvent. The molar ratio of solvent to precursor can be varied to control the viscosity of the sol.

-

If a catalyst like acetylacetone is used to control the hydrolysis rate, it should be added to the precursor solution at this stage and stirred for approximately 30 minutes.[5]

Step 2: Hydrolysis and Gelation

-

Prepare a solution of deionized water in the same alcohol used as the solvent. The molar ratio of water to the vanadium precursor is a critical parameter that influences the structure of the final product.

-

Add the water/alcohol solution dropwise to the vanadium precursor solution while maintaining vigorous stirring.

-

Hydrolysis of the Vanadium(V) oxytriethoxide will commence, leading to the formation of V-O-V bonds and the eventual formation of a gel. The time required for gelation can range from minutes to hours, depending on the reaction conditions.

-

The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50 °C) to promote the condensation reactions.[5]

Step 3: Aging and Drying

-

Once the gel is formed, it is typically aged for a period of time (e.g., 24-48 hours) at a constant temperature. During aging, the polycondensation reactions continue, strengthening the gel network.

-

After aging, the wet gel is transferred to a Petri dish and dried in an oven at a temperature typically between 60-120 °C for several hours to remove the solvent and residual water.[6] This results in the formation of a xerogel.

Step 4: Calcination

-